3-(Trifluoromethylthio) isonicotinonitrile
Description
Significance of Organofluorine Chemistry in Contemporary Chemical Research
Organofluorine chemistry has become a cornerstone of modern chemical research, primarily due to the unique properties that fluorine atoms impart to organic molecules. The introduction of fluorine can significantly alter a compound's physical, chemical, and biological characteristics. Key effects include increased metabolic stability, enhanced lipophilicity, and altered electronic properties, all of which are highly desirable in the development of pharmaceuticals and agrochemicals. acs.orgnih.gov The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which often protects molecules from metabolic degradation, thereby prolonging their therapeutic effect. acs.org
The trifluoromethyl (CF3) and trifluoromethylthio (SCF3) groups are of particular importance. The SCF3 group, in particular, is known to be a strong electron-withdrawing group and one of the most lipophilic substituents used in medicinal chemistry. This high lipophilicity can enhance the ability of a molecule to cross cellular membranes, a critical factor for the bioavailability of many drugs. researchgate.net Consequently, the development of synthetic methodologies for the introduction of the SCF3 group into various molecular frameworks is an active area of research. magtech.com.cnacs.orgnih.gov
Role of Pyridine (B92270) Derivatives in Advanced Organic Synthesis
Pyridine and its derivatives are fundamental heterocyclic compounds that are ubiquitous in a vast range of biologically active molecules and functional materials. researchoutreach.org The pyridine ring is a key structural motif in numerous pharmaceuticals, agrochemicals, and natural products. nih.gov Its ability to act as a hydrogen bond acceptor and its unique electronic properties make it a versatile scaffold in drug design.
In advanced organic synthesis, functionalized pyridines serve as crucial building blocks for the construction of more complex molecular architectures. The reactivity of the pyridine ring can be tuned by the nature and position of its substituents, allowing for a wide range of chemical transformations. The synthesis of substituted pyridines is a well-established field, with numerous methods available for their preparation. nih.gov
Contextualizing 3-(Trifluoromethylthio)isonicotinonitrile within Pyridine-Based Scaffolds
3-(Trifluoromethylthio)isonicotinonitrile belongs to the class of trifluoromethyl-substituted pyridines (TFMPs). nih.gov This compound combines the structural features of a pyridine ring, a nitrile group (a versatile functional group in organic synthesis), and a trifluoromethylthio group. The isonicotinonitrile (pyridine-4-carbonitrile) framework provides a specific substitution pattern on the pyridine ring. nih.gov
The presence of the trifluoromethylthio group at the 3-position of the isonicotinonitrile scaffold is expected to significantly influence its chemical and biological properties. The strong electron-withdrawing nature of both the nitrile and the trifluoromethylthio groups would render the pyridine ring electron-deficient, affecting its reactivity in, for example, electrophilic aromatic substitution reactions. The unique combination of these functional groups suggests that 3-(Trifluoromethylthio)isonicotinonitrile could serve as a valuable intermediate in the synthesis of novel bioactive molecules. nih.govnih.gov The biological activities of TFMP derivatives are attributed to the interplay of the physicochemical properties of the fluorine-containing substituent and the pyridine core. nih.gov
Interactive Data Table: Physicochemical Properties of Related Compounds
Detailed Research Findings
Research on trifluoromethyl-substituted pyridines has shown their significant potential in the development of new agrochemicals and pharmaceuticals. nih.govresearchoutreach.org The introduction of a trifluoromethyl or trifluoromethylthio group can lead to compounds with potent biological activities. nih.govnih.gov For instance, various trifluoromethylpyridine derivatives have been developed as herbicides, insecticides, and fungicides. nih.govresearchoutreach.org
The synthesis of aryl trifluoromethyl thioethers is a well-documented area of research, with several methods available for the introduction of the SCF3 group onto an aromatic ring. These methods can be broadly categorized as direct and indirect trifluoromethylthiolation. magtech.com.cnacs.org Direct methods involve the use of a trifluoromethylthiolating agent, while indirect methods often involve the conversion of other functional groups into the desired thioether. magtech.com.cnacs.orgnih.gov
The reactivity of the nitrile group on the isonicotinonitrile scaffold allows for a variety of chemical transformations. Nitriles can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions to form heterocyclic systems. This functional group provides a handle for further molecular elaboration, making 3-(Trifluoromethylthio)isonicotinonitrile a potentially versatile building block for combinatorial chemistry and drug discovery programs.
Interactive Data Table: Spectroscopic Data of Related Functional Groups
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3F3N2S |
|---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
3-(trifluoromethylsulfanyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-4-12-2-1-5(6)3-11/h1-2,4H |
InChI Key |
XRFUYCPWCNLEGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C#N)SC(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Trifluoromethylthio Isonicotinonitrile and Analogues
Direct Trifluoromethylthiolation Strategies for Pyridine (B92270) Systems
Direct C-H functionalization is an atom-economical and efficient approach for the synthesis of complex molecules. In the context of pyridine systems, direct trifluoromethylthiolation circumvents the need for pre-functionalized starting materials, offering a more streamlined synthetic route. Various strategies have been developed, leveraging different catalytic systems and reaction mechanisms to achieve regioselective incorporation of the SCF3 group.
A notable method for the C3-selective C-H trifluoromethylthiolation of pyridines involves the generation of nucleophilic dihydropyridine (B1217469) intermediates. nih.govacs.org This strategy relies on a borane-catalyzed hydroboration of the pyridine ring, which transiently forms a more reactive dihydropyridine species. nih.govresearchgate.net This intermediate then reacts with an electrophilic trifluoromethylthiolating agent to introduce the SCF3 group. Subsequent oxidative aromatization restores the pyridine ring, yielding the C3-functionalized product. nih.govcolab.ws
This one-pot, three-step tandem process has demonstrated applicability for the late-stage functionalization of pyridine-containing drug molecules, enabling the creation of novel drug candidates. nih.govacs.org The reaction tolerates a variety of substituents on the pyridine ring, including both electron-donating and electron-withdrawing groups. acs.org
Table 1: Substrate Scope for C3-Selective Trifluoromethylthiolation via Dihydropyridine Intermediates acs.org
| Entry | Pyridine Substrate | Product | Yield (%) |
| 1 | 3-Phenylpyridine | 3-Phenyl-5-(trifluoromethylthio)pyridine | 85 |
| 2 | 3-(4-Methoxyphenyl)pyridine | 3-(4-Methoxyphenyl)-5-(trifluoromethylthio)pyridine | 82 |
| 3 | 3-(4-Chlorophenyl)pyridine | 3-(4-Chlorophenyl)-5-(trifluoromethylthio)pyridine | 88 |
| 4 | 3-Vinylpyridine | 3-Vinyl-5-(trifluoromethylthio)pyridine | 75 |
| 5 | 3-Ethynylpyridine | 3-Ethynyl-5-(trifluoromethylthio)pyridine | 72 |
| 6 | Methyl 5-phenylnicotinate | Methyl 5-phenyl-3-(trifluoromethylthio)nicotinate | 80 |
| 7 | 3-Methoxypyridine | 3-Methoxy-5-(trifluoromethylthio)pyridine | 65 |
| 8 | 3-Aminopyridine | 3-Amino-5-(trifluoromethylthio)pyridine | 58 |
| 9 | 3-Chloropyridine | 3-Chloro-5-(trifluoromethylthio)pyridine | 70 |
Reaction conditions: (1) Pyridine (0.20 mmol), HBpin (0.22 mmol), B(2,4,6-F3C6H2)3 (0.02 mmol), THF (1 mL), 80 °C, 8 h; (2) Electrophilic SCF3 reagent (0.22 mmol), 80 °C, 2 h; (3) Open air, room temperature, 4–12 h. acs.org
Palladium catalysis has been effectively employed for the ortho-selective C-H trifluoromethylthiolation of arenes and heteroarenes, including pyridine derivatives. researchgate.net This approach typically utilizes a directing group to achieve high regioselectivity. Various pyridine-based directing groups can facilitate this transformation. researchgate.net The reaction often proceeds through a C-H activation mechanism, where the palladium catalyst coordinates to the directing group and activates a proximate C-H bond for functionalization. researchgate.net
In some methodologies, an activating agent such as benzoyl chloride is crucial for the reaction to proceed efficiently with certain trifluoromethylthiolating reagents. researchgate.net This method provides a powerful tool for synthesizing ortho-SCF3 substituted arenes and heteroarenes in high yields. researchgate.net
Table 2: Palladium-Catalyzed ortho-Trifluoromethylthiolation of 2-Arylpyridines researchgate.net
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Phenylpyridine | 2-(2-(Trifluoromethylthio)phenyl)pyridine | 91 |
| 2 | 2-(p-Tolyl)pyridine | 2-(4-Methyl-2-(trifluoromethylthio)phenyl)pyridine | 85 |
| 3 | 2-(4-Methoxyphenyl)pyridine | 2-(4-Methoxy-2-(trifluoromethylthio)phenyl)pyridine | 82 |
| 4 | 2-(4-Fluorophenyl)pyridine | 2-(4-Fluoro-2-(trifluoromethylthio)phenyl)pyridine | 88 |
| 5 | 2-(4-Chlorophenyl)pyridine | 2-(4-Chloro-2-(trifluoromethylthio)phenyl)pyridine | 87 |
| 6 | 2-(m-Tolyl)pyridine | 2-(3-Methyl-2-(trifluoromethylthio)phenyl)pyridine | 75 |
Representative conditions: Substrate (0.2 mmol), Pd(OAc)2 (0.02 mmol), AgOAc (0.2 mmol), PhNHSCF3 (0.5 mmol), PhCOCl (0.5 mmol), DMF (1 mL), 120 °C, 12 h. researchgate.net
To circumvent the use of expensive and potentially toxic transition metals, transition-metal-free methods for the trifluoromethylthiolation of N-heteroarenes have been developed. bohrium.comnih.gov One such strategy employs an electrophilic trifluoromethylthiolating reagent in the presence of a simple and abundant catalyst like sodium chloride. nih.gov This method is operationally simple and exhibits a broad substrate scope with high functional group tolerance, avoiding the need for protecting groups. bohrium.comnih.gov
The proposed mechanism suggests that the chloride ion acts as a Lewis base, reacting with the electrophilic SCF3 source to form trifluoromethylsulfenyl chloride in situ. bohrium.com This intermediate then participates in an electrophilic substitution reaction with the N-heteroarene. bohrium.com
Table 3: Transition-Metal-Free Trifluoromethylthiolation of N-Heteroarenes bohrium.com
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-Methylpyrrole | 1-Methyl-2-(trifluoromethylthio)pyrrole | 85 |
| 2 | 1-Phenylpyrrole | 1-Phenyl-2-(trifluoromethylthio)pyrrole | 78 |
| 3 | Indole | 3-(Trifluoromethylthio)indole | 92 |
| 4 | 1-Methylindole | 1-Methyl-3-(trifluoromethylthio)indole | 95 |
| 5 | 5-Methoxyindole | 5-Methoxy-3-(trifluoromethylthio)indole | 89 |
| 6 | Pyrrolo[2,3-b]pyridine | 3-(Trifluoromethylthio)pyrrolo[2,3-b]pyridine | 76 |
Conditions: N-heteroarene, electrophilic SCF3 reagent, NaCl, DMF. bohrium.com
Direct functionalization of C(sp3)-H bonds adjacent to a heteroaromatic ring, known as the heterobenzylic position, is a valuable synthetic transformation. A method for the trifluoromethylthiolation of such positions relies on transient sulfonylation. rsc.orgsci-hub.se This process involves the reaction of an alkyl-substituted heterocycle with an electrophilic reagent that can act as both a sulfonating and trifluoromethylthiolating source, or a combination of reagents. rsc.orgresearchgate.net The initial sulfonylation of the heterocyclic nitrogen is proposed to facilitate the deprotonation at the benzylic position, forming an intermediate that then reacts with the trifluoromethylthiolating agent. nih.gov This approach has been demonstrated for a range of alkyl heterocycles and provides a suite of reactions for late-stage C(sp3)-H functionalization. rsc.orgsci-hub.se
Decarboxylative cross-coupling reactions represent another powerful strategy for the formation of new bonds. The decarboxylative trifluoromethylthiolation of lithium pyridylacetates has been achieved using an electrophilic trifluoromethylthiolating reagent such as N-(trifluoromethylthio)benzenesulfonimide. nih.govbeilstein-journals.org This reaction proceeds to afford the corresponding trifluoromethyl thioethers in good yields. nih.govnih.gov
A significant advantage of this method is the ability to perform a one-pot synthesis starting from the corresponding methyl esters. nih.govbeilstein-journals.org The methyl pyridylacetate is first saponified to the lithium pyridylacetate, which then undergoes decarboxylative trifluoromethylthiolation without the need for isolation of the intermediate. nih.govbeilstein-journals.org This process effectively converts an ester group into a trifluoromethylthio group at a carbon center adjacent to the pyridine ring. beilstein-journals.org
Table 4: Decarboxylative Trifluoromethylthiolation of Pyridylacetates nih.gov
| Entry | Substrate | Product | Yield (%) |
| 1 | Lithium 2-pyridylacetate | 2-((Trifluoromethylthio)methyl)pyridine | 78 |
| 2 | Lithium 4-pyridylacetate | 4-((Trifluoromethylthio)methyl)pyridine | 82 |
| 3 | Methyl 2-pyridylacetate | 2-((Trifluoromethylthio)methyl)pyridine | 75 (one-pot) |
| 4 | Methyl 4-pyridylacetate | 4-((Trifluoromethylthio)methyl)pyridine | 80 (one-pot) |
Conditions: Lithium pyridylacetate, N-(trifluoromethylthio)benzenesulfonimide, solvent. nih.gov
Radical-Mediated Trifluoromethylthiolation Reactions (e.g., involving trifluoromethyl radicals)
Radical trifluoromethylation represents a significant strategy for forming C–CF3 bonds, and by extension, C–SCF3 bonds in the presence of a sulfur source. The core of this method is the generation of the trifluoromethyl free radical (•CF3). wikipedia.org This radical is pyramidal, electrophilic, and highly reactive. wikipedia.orgsemanticscholar.org
Historically, reagents like trifluoroiodomethane (CF3I) were used as radical precursors, but their practical limitations led to the development of more convenient alternatives. wikipedia.orgbohrium.com Modern methods often employ reagents such as sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent, which is a stable, solid material that can generate •CF3 radicals under oxidative conditions. wikipedia.orgnih.govrsc.org The generation of trifluoromethyl radicals can be achieved through various means, including homogenization of trifluoromethylating agents or through the reduction or oxidation of trifluoromethyl precursors. semanticscholar.org
Once generated, the electrophilic •CF3 radical can add to electron-deficient aromatic systems like pyridine. However, a significant challenge in the direct radical functionalization of pyridine is the lack of regioselectivity. The reaction of pyridine with the trifluoromethyl radical typically yields a mixture of 2-, 3-, and 4-trifluoromethylated products. researchgate.net While these methods are powerful for introducing the trifluoromethyl group, achieving specific trifluoromethylthiolation at the C-3 position of an isonicotinonitrile scaffold via a radical pathway requires carefully designed strategies to control the reaction's regioselectivity. Some reagents, such as silver trifluoromethanethiolate (AgSCF3), can also participate in reactions that proceed through a radical mechanism. rsc.orgacs.orgthieme-connect.com
Precursor-Based Transformations toward Trifluoromethylthio-Pyridines
A more controlled approach to synthesizing trifluoromethylthio-pyridines involves the use of specific precursors that introduce the SCF3 group through either electrophilic or nucleophilic pathways. This often involves functionalizing a pre-existing pyridine or isonicotinonitrile ring.
The introduction of the trifluoromethylthio group is of great interest in medicinal chemistry because its high lipophilicity and strong electron-withdrawing nature can significantly improve the pharmacokinetic properties of drug candidates. nih.govbeilstein-journals.org Synthetic methods are generally classified based on the nature of the trifluoromethylthiolating reagent used. researchgate.net
Electrophilic trifluoromethylthiolation involves reagents that can be considered sources of an electrophilic "SCF3+" synthon. researchgate.netresearchgate.net These reagents are particularly useful for reacting with nucleophilic substrates, such as electron-rich arenes, enolates, amines, and thiols. smolecule.comfluoromart.com Several stable and effective electrophilic reagents have been developed.
N-(Trifluoromethylthio)phthalimide: This compound is a stable, crystalline solid that serves as an efficient electrophilic SCF3 reagent. rsc.orgchemicalbook.com It has been used in the enantioselective trifluoromethylthiolation of β-ketoesters and oxindoles, as well as in copper-catalyzed cross-coupling reactions with boronic acids and alkynes. rsc.orgtcichemicals.comkaust.edu.sa
N-(Trifluoromethylthio)saccharin: This reagent exhibits enhanced electrophilicity and high reactivity, stemming from the unique electronic environment of the saccharin (B28170) framework. smolecule.com It is synthesized from inexpensive, readily available saccharin and demonstrates a broad substrate scope, reacting effectively with alcohols, amines, thiols, and electron-rich arenes under mild conditions. smolecule.comfluoromart.comorgsyn.org It has been used in the trifluoromethylthiolation of indoles and anilines, often catalyzed by Lewis acids like iron(III) chloride. nih.gov
N-(Trifluoromethylthio)dibenzenesulfonimide: This reagent is noted for its exceptionally high reactivity, or "super electrophilicity," allowing it to react with a wide range of electron-rich arenes and heteroarenes under mild, additive-free conditions. researchgate.netacs.org
N-(Trifluoromethylthio)benzenesulfonimide: This reagent has been effectively used in the decarboxylative trifluoromethylthiolation of lithium pyridylacetates, providing a method to introduce an SCF3 group onto a carbon atom adjacent to a pyridine ring. nih.govbeilstein-journals.org
The table below summarizes key electrophilic SCF3 reagents and their typical applications.
| Reagent Name | Structure | Key Features | Typical Applications |
| N-(Trifluoromethylthio)phthalimide | Shelf-stable, crystalline solid. rsc.orgchemicalbook.com | Catalytic asymmetric trifluoromethylthiolation; rsc.org Cu-catalyzed coupling with boronic acids. tcichemicals.com | |
| N-(Trifluoromethylthio)saccharin | Highly reactive and electrophilic. smolecule.com | Trifluoromethylthiolation of alcohols, amines, thiols, and electron-rich arenes. smolecule.comfluoromart.com | |
| N-(Trifluoromethylthio)dibenzenesulfonimide | "Super electrophilic"; reacts without additives. researchgate.netacs.org | Direct trifluoromethylthiolation of arenes and heteroarenes. acs.orgnih.gov | |
| N-(Trifluoromethylthio)benzenesulfonimide | Effective for specific transformations. | Decarboxylative trifluoromethylthiolation of pyridylacetates. nih.govbeilstein-journals.org |
Nucleophilic trifluoromethylthiolation utilizes reagents that act as a source of the trifluoromethylthiolate anion (SCF3-). researchgate.netresearchgate.net These reagents are effective for reactions with electrophilic substrates.
AgSCF3 (Silver(I) trifluoromethanethiolate): This is a versatile reagent used for introducing the SCF3 group. It can act as a nucleophilic source in reactions such as the trifluoromethylthiolation of bromoalkynones to form C(sp)–SCF3 bonds. rsc.org Additionally, AgSCF3 is employed in copper-mediated reactions with alkenyl iodides and can also serve as a precursor for radical cascade reactions under specific conditions, highlighting its dual reactivity. rsc.orgoup.comacs.org
CF3SO2Na (Sodium trifluoromethanesulfinate): Commonly known as the Langlois reagent, CF3SO2Na is an inexpensive, stable, and easy-to-handle solid. nih.gov While it is most frequently used as a precursor for the trifluoromethyl radical (•CF3) under oxidative conditions for trifluoromethylation reactions, nih.govrsc.orgrsc.org it can also be used in trifluoromethylthiolation reactions when combined with a sulfur source. researchgate.net For example, it can be used for the trifluoromethylthiolation of disulfides. researchgate.net
(Trifluoromethyl)trimethylsilane (TMSCF3): In combination with elemental sulfur, TMSCF3 can serve as a nucleophilic trifluoromethylthiolating reagent system for the oxidative trifluoromethylthiolation of aryl boronic acids and terminal alkynes. nih.gov
The table below provides an overview of common nucleophilic SCF3 sources.
| Reagent Name | Formula | Key Features | Typical Applications |
| Silver(I) trifluoromethanethiolate | AgSCF3 | Versatile reagent with both nucleophilic and radical precursor character. rsc.orgrsc.org | Nucleophilic substitution of halides; rsc.org Cu-mediated coupling; oup.com Radical cyclizations. rsc.orgacs.org |
| Sodium trifluoromethanesulfinate | CF3SO2Na | Inexpensive, stable solid; primarily a •CF3 radical precursor. wikipedia.orgnih.gov | Radical trifluoromethylation of heterocycles; nih.gov Trifluoromethylthiolation with a sulfur source. researchgate.net |
| (Trifluoromethyl)trimethylsilane | CF3SiMe3 | Used with elemental sulfur to form a nucleophilic SCF3 source. nih.gov | Oxidative trifluoromethylthiolation of boronic acids and alkynes. nih.gov |
The isonicotinonitrile scaffold features a pyridine ring, which is an electron-deficient heterocycle. This electronic property dictates its reactivity, particularly in cross-coupling and C-H functionalization reactions. nih.govbeilstein-journals.org
Direct C-H functionalization of the electron-deficient pyridine ring can be challenging due to its inherent low reactivity towards electrophilic reagents and issues with regioselectivity. researchgate.netresearchgate.net For instance, radical reactions often lead to a mixture of isomers, making it difficult to isolate the desired 3-substituted product. researchgate.net
To achieve selective functionalization, especially at the C-3 position, precursor-based methods are often more effective. One advanced strategy involves the temporary reduction of the pyridine ring to a more nucleophilic dihydropyridine intermediate. This intermediate can then react with an electrophilic SCF3 reagent, followed by oxidative aromatization to yield the C3-functionalized pyridine. researchgate.net This approach offers a promising route to 3-(Trifluoromethylthio)isonicotinonitrile.
Another relevant transformation is the decarboxylative functionalization of pyridine derivatives. For example, the reaction of lithium pyridylacetates with an electrophilic reagent like N-(trifluoromethylthio)benzenesulfonimide allows for the introduction of the SCF3 group onto the carbon atom adjacent to the pyridine ring. nih.govbeilstein-journals.org While this does not directly functionalize the ring itself, it demonstrates a powerful method for constructing complex SCF3-containing pyridine analogues. Standard transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig) are also applicable, typically requiring a pre-functionalized isonicotinonitrile, such as 3-bromo- (B131339) or 3-chloroisonicotinonitrile, as the coupling partner.
Functionalization of Isonicotinonitrile Scaffolds
Photocatalytic Transformations involving Isonicotinonitrile
Visible-light photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling the formation of complex molecules under mild reaction conditions. While direct photocatalytic synthesis of 3-(Trifluoromethylthio)isonicotinonitrile is not extensively documented, the methodologies developed for analogous pyridine derivatives provide a strong foundation for its potential synthesis. These transformations typically involve the generation of a trifluoromethylthio radical (•SCF₃) which then undergoes a reaction with the isonicotinonitrile scaffold.
A variety of photocatalysts, both iridium and ruthenium-based complexes, as well as organic dyes, have been effectively used to catalyze such transformations. The choice of catalyst is often crucial and depends on the specific substrates and reaction conditions.
Recent advancements have demonstrated the feasibility of direct C-H trifluoromethylthiolation of pyridine rings. For instance, a method for the C3-selective trifluoromethylthiolation of pyridines has been developed. This approach relies on the generation of nucleophilic dihydropyridine intermediates from pyridines through a borane-catalyzed hydroboration. These intermediates then react with an electrophilic trifluoromethylthiolating agent. Subsequent oxidative aromatization yields the C3-functionalized pyridine. While this method is not strictly photocatalytic in the C-S bond-forming step, it highlights a viable strategy for achieving the desired regioselectivity on a pyridine ring, which is a key challenge in the synthesis of 3-(Trifluoromethylthio)isonicotinonitrile.
More directly relevant are photocatalytic methods that generate trifluoromethylthio radicals. A general approach involves the use of a suitable photocatalyst that, upon excitation by visible light, can promote the formation of the •SCF₃ radical from a precursor. One such precursor is N-trifluoromethylthiosaccharin, which has been successfully employed in the visible-light-mediated trifluoromethylthiolation of various organic molecules. The reaction proceeds via a domino radical trifluoromethylthiolation/cyano insertion/cyclization pathway to afford complex heterocyclic structures. nih.govrsc.org
Another common source for the trifluoromethylthio group is AgSCF₃. Although often used in metal-catalyzed reactions, its application in photocatalytic systems is also plausible. The general mechanism would involve the photocatalyst absorbing light and reaching an excited state. This excited state can then interact with the trifluoromethylthiolating agent to generate the trifluoromethylthio radical, which subsequently adds to the aromatic ring of isonicotinonitrile.
The table below summarizes representative conditions and findings from studies on the photocatalytic functionalization of pyridine and related heterocycles, which can be considered analogous to the synthesis of 3-(Trifluoromethylthio)isonicotinonitrile.
| Substrate Family | Trifluoromethylthiolating Agent | Photocatalyst | Light Source | Key Findings |
| Pyridines | Electrophilic SCF₃ reagent | Borane catalyst (for activation) | Not photocatalytic C-S formation | C3-selective functionalization via dihydropyridine intermediates. researchgate.net |
| N-(o-cyanobiaryl)acrylamides | N-trifluoromethylthiosaccharin | Not specified | Visible light | Domino radical trifluoromethylthiolation/cyclization. nih.govrsc.org |
| Arenes & Heteroarenes | CF₃SO₂Cl | Ru(phen)₃Cl₂ | Household light bulb | Direct trifluoromethylation via radical mechanism. princeton.edu |
| Electron-rich heterocycles | CF₃I | Ru(bpy)₃Cl₂ | Visible light | Direct trifluoromethylation without pre-functionalization. |
The development of direct photocatalytic C-H trifluoromethylthiolation of electron-deficient heterocycles like isonicotinonitrile remains a significant area of research. The electron-withdrawing nature of the nitrile group in isonicotinonitrile deactivates the pyridine ring towards electrophilic attack but can make it more susceptible to radical addition, which is a common pathway in photocatalytic reactions. Therefore, photocatalytic methods hold considerable promise for the efficient and selective synthesis of 3-(Trifluoromethylthio)isonicotinonitrile and its analogues. Further research in this area is anticipated to provide more direct and optimized synthetic routes.
Mechanistic Insights into Trifluoromethylthiolation and Isonicotinonitrile Functionalization
Pathways for Carbon-Sulfur Bond Formation in Pyridine (B92270) Systems
The formation of a C-S bond on a pyridine ring, a key step in synthesizing compounds like 3-(Trifluoromethylthio)isonicotinonitrile, can proceed through several distinct mechanistic routes. These pathways are largely dictated by the nature of the reagents, catalysts, and reaction conditions employed.
Radical Reaction Mechanisms (e.g., Single-Electron Transfer, Radical Chain Processes)
Radical-mediated reactions offer a powerful approach for the functionalization of pyridines. nih.gov These processes often involve the generation of highly reactive radical species that can engage with the pyridine ring.
Single-Electron Transfer (SET): SET processes are fundamental to many radical reactions. In the context of trifluoromethylthiolation, a SET event can initiate the formation of a trifluoromethylthio radical (•SCF3). For instance, a photocatalyst, upon excitation by light, can engage in a single-electron transfer with a suitable SCF3 precursor. nih.gov This generated •SCF3 radical is electrophilic and can add to the electron-rich π-system of a functionalized pyridine. The resulting radical intermediate would then need to undergo an oxidation and deprotonation sequence to afford the final aromatic product. The interaction between Lewis bases and Lewis acids can also facilitate SET to generate radical ion pairs, which can then initiate further radical reactions. nih.gov
Radical Chain Processes: In a radical chain mechanism, a radical initiator generates a reactive species that propagates through a series of repeating steps. For the trifluoromethylthiolation of a pyridine derivative, a possible chain process could be initiated by the formation of a radical that abstracts a hydrogen atom from the pyridine ring, creating a pyridyl radical. This pyridyl radical could then react with a trifluoromethylthiolating agent to form the desired C-S bond and regenerate a radical species to continue the chain. nih.govresearchgate.net The efficiency of such a process depends on the rates of the propagation steps relative to termination steps. N-methoxypyridinium salts have shown remarkable reactivity towards radicals, making them suitable for efficient radical chain reactions. nih.gov
Table 1: Comparison of Radical Reaction Mechanisms
| Feature | Single-Electron Transfer (SET) | Radical Chain Process |
|---|---|---|
| Initiation | Often photochemically or electrochemically induced electron transfer. nih.gov | Thermal or photochemical decomposition of an initiator, or redox reaction. |
| Propagation | Does not necessarily involve a chain propagation sequence. | A series of self-sustaining reaction steps. researchgate.net |
| Key Intermediates | Radical ions, excited state species. | Neutral radicals, radical adducts. nih.gov |
| Termination | Combination of radical ions or back electron transfer. | Radical-radical coupling or disproportionation. |
| Example | Photocatalytic generation of •SCF3 for addition to pyridines. | Minisci-type reaction for alkylation of pyridines. nih.gov |
Electrophilic and Nucleophilic Substitution Mechanisms
Ionic substitution reactions provide alternative pathways for the functionalization of pyridine rings, including the introduction of a trifluoromethylthio group.
Electrophilic Substitution: While pyridine is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution, the introduction of activating groups or the use of highly reactive electrophiles can facilitate such reactions. An electrophilic trifluoromethylthiolating reagent, often denoted as "SCF3+", can be generated in situ from various precursors. nih.govnih.gov This potent electrophile could then attack the pyridine ring, preferentially at positions with higher electron density. For isonicotinonitrile, the presence of the electron-withdrawing nitrile group would direct the incoming electrophile to the meta-position (C-3). The reaction would proceed through a classic arenium ion intermediate, followed by deprotonation to restore aromaticity.
Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. A trifluoromethylthiolate anion (SCF3-) can act as a nucleophile and displace a suitable leaving group (e.g., a halide) from the pyridine ring. rsc.org For the synthesis of 3-(Trifluoromethylthio)isonicotinonitrile, a precursor such as 3-chloroisonicotinonitrile could potentially undergo nucleophilic aromatic substitution (SNAr) with a source of SCF3-. The rate of this reaction is enhanced by the presence of the electron-withdrawing nitrile group.
Proposed Mechanisms for Carbon-Hydrogen Trifluoromethylthiolation
Direct C-H functionalization represents a highly atom-economical and efficient strategy for synthesizing trifluoromethylthiolated pyridines. These methods avoid the pre-functionalization of the pyridine ring.
One plausible mechanism for the direct C-H trifluoromethylthiolation at the C-3 position of a pyridine derivative involves the activation of the pyridine ring to make it more nucleophilic. This can be achieved through hydrosilylation or hydroboration, which generates a dihydropyridine (B1217469) intermediate. chemrxiv.orgnih.govresearchgate.netelsevierpure.com This electron-rich intermediate can then react with an electrophilic trifluoromethylthiolating reagent. The final step involves an oxidative aromatization to yield the 3-substituted pyridine product. nih.gov This approach has been successfully applied for the C3-selective trifluoromethylthiolation of pyridines. nih.gov
Role of Key Intermediates
The mechanistic pathways discussed above often proceed through transient but crucial intermediates that dictate the outcome of the reaction.
Dihydropyridine Intermediates in Aromatization Pathways
Dihydropyridines (DHPs) are common intermediates in the functionalization of pyridines. nih.gov They are typically formed by the addition of a nucleophile or through a reduction process like hydrosilylation or hydroboration. chemrxiv.orgnih.gov For instance, the borane-catalyzed hydroboration of a pyridine generates a nucleophilic dihydropyridine. nih.gov This intermediate can then react with an electrophile, such as a trifluoromethylthiolating agent, to form a functionalized dihydropyridine. nih.gov The final and often crucial step is the oxidative aromatization of this functionalized DHP to furnish the desired substituted pyridine. nih.govnih.gov This strategy allows for functionalization at positions that are not readily accessible through direct substitution on the aromatic pyridine ring, such as the C-3 position. nih.gov
Table 2: Dihydropyridine Intermediates in Pyridine Functionalization
| Step | Description | Key Features |
|---|---|---|
| Formation | Reduction of the pyridine ring via methods like hydrosilylation or hydroboration. chemrxiv.orgnih.gov | Converts the electron-deficient pyridine into a more nucleophilic species. |
| Functionalization | Reaction of the nucleophilic dihydropyridine with an electrophile. nih.gov | Allows for the introduction of a wide range of functional groups. |
| Aromatization | Oxidation of the functionalized dihydropyridine to restore the aromatic pyridine ring. nih.gov | Often requires an external oxidant. |
Iminium Ions and Cyanoarene-Derived Radical Anions in Photocatalysis
In photocatalytic reactions, specific intermediates play a pivotal role in driving the chemical transformation.
Iminium Ions: While not directly implicated in all trifluoromethylthiolation reactions, iminium ions are important intermediates in certain photocatalytic functionalizations of nitrogen-containing heterocycles. They can be formed through the oxidation of the corresponding amine and can act as electrophiles or participate in radical reactions.
Cyanoarene-Derived Radical Anions: Cyanoarene-based photosensitizers are widely used in photoredox catalysis. nih.govrepec.orgdoaj.org Upon irradiation, these molecules can be excited and then accept an electron from a suitable donor to form a persistent and strongly reducing radical anion. nih.govrepec.orgdoaj.orgresearchgate.net This radical anion can then act as a potent single-electron reductant to activate a substrate, such as a trifluoromethylthiolating reagent precursor, thereby initiating a radical cascade. The stability and redox properties of these cyanoarene-derived radical anions are crucial for the efficiency of the photocatalytic cycle. nih.govrepec.orgchemrxiv.org
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Assignment (e.g., ¹H, ¹⁹F, ¹³C NMR applications)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For 3-(Trifluoromethylthio)isonicotinonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of both the nitrile (-CN) and the trifluoromethylthio (-SCF₃) groups. Protons on a pyridine ring typically resonate between δ 7.0 and 9.0 ppm. For isonicotinonitrile, the protons at the 2- and 6-positions are equivalent and appear as a doublet, while the proton at the 5-position appears as a distinct signal. chemicalbook.com The introduction of the -SCF₃ group at the 3-position will break this symmetry, leading to three distinct signals for the protons at the 2, 5, and 6-positions, likely appearing as a doublet, a doublet of doublets, and a singlet or a narrow triplet, respectively. The precise chemical shifts can be estimated based on additive substituent effects.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. For 3-(Trifluoromethylthio)isonicotinonitrile, five signals are expected for the pyridine ring carbons and one for the nitrile carbon. The trifluoromethyl carbon will also be observable. The chemical shifts of the pyridine carbons are typically found in the range of δ 120-150 ppm. bhu.ac.incompoundchem.comlibretexts.orgoregonstate.edu The carbon atom attached to the electron-withdrawing nitrile group (C4) will be shifted downfield. Similarly, the carbon bearing the -SCF₃ group (C3) will also experience a downfield shift. The trifluoromethyl group itself will appear as a quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms, with a typical ¹J(C,F) coupling constant of around 270 Hz. nih.gov The chemical shift for the CF₃ carbon in trifluoromethylthio-substituted aromatic compounds is generally observed in the range of δ 120-130 ppm. rsc.orgrsc.org
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for compounds containing fluorine. The trifluoromethylthio group will give rise to a single sharp resonance in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. nih.gov The chemical shift of the -SCF₃ group is sensitive to its electronic environment. In aromatic systems, the ¹⁹F chemical shift for a -SCF₃ group typically appears in the range of δ -40 to -45 ppm relative to CFCl₃. rsc.orgrsc.org This characteristic chemical shift provides a clear diagnostic marker for the presence of the trifluoromethylthio group.
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| ¹H (H-2) | 7.5 - 8.5 | Doublet | ³J(H,H) ≈ 5-8 |
| ¹H (H-5) | 7.0 - 8.0 | Doublet of Doublets | ³J(H,H) ≈ 5-8, ⁴J(H,H) ≈ 1-2 |
| ¹H (H-6) | 8.5 - 9.0 | Doublet | ⁴J(H,H) ≈ 1-2 |
| ¹³C (C-2) | 145 - 155 | Singlet | - |
| ¹³C (C-3) | 130 - 140 | Singlet | ²J(C,F) ≈ 30-40 |
| ¹³C (C-4) | 115 - 125 | Singlet | - |
| ¹³C (C-5) | 120 - 130 | Singlet | - |
| ¹³C (C-6) | 150 - 160 | Singlet | - |
| ¹³C (CN) | 115 - 120 | Singlet | - |
| ¹³C (CF₃) | 120 - 130 | Quartet | ¹J(C,F) ≈ 270 |
| ¹⁹F (SCF₃) | -40 to -45 | Singlet | - |
Table 1: Predicted NMR Spectroscopic Data for 3-(Trifluoromethylthio)isonicotinonitrile. These values are estimations based on data from analogous compounds.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For 3-(Trifluoromethylthio)isonicotinonitrile (C₇H₃F₃N₂S), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion, thereby verifying its elemental formula.
The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Under electron ionization (EI), the molecular ion [M]⁺ is expected to be observed. Key fragmentation pathways would likely involve the loss of the trifluoromethyl radical (•CF₃) to give a stable fragment ion. Another probable fragmentation would be the loss of the entire trifluoromethylthio group (•SCF₃). The isonicotinonitrile ring itself can undergo characteristic fragmentation, such as the loss of HCN. rsc.org The presence of the sulfur and fluorine atoms would also produce a characteristic isotopic pattern, aiding in the identification of fragments containing these elements.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 204 | [C₇H₃F₃N₂S]⁺ | Molecular Ion (M⁺) |
| 135 | [C₇H₃N₂S]⁺ | [M - CF₃]⁺ |
| 103 | [C₆H₃N₂]⁺ | [M - SCF₃]⁺ |
| 76 | [C₅H₂N]⁺ | [C₆H₃N₂ - HCN]⁺ |
| 69 | [CF₃]⁺ | Cleavage of the S-CF₃ bond |
Table 2: Predicted Key Fragmentation Peaks in the Mass Spectrum of 3-(Trifluoromethylthio)isonicotinonitrile.
Infrared and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mt.comamericanpharmaceuticalreview.com The spectra serve as a molecular fingerprint, with specific absorption or scattering bands corresponding to particular functional groups.
For 3-(Trifluoromethylthio)isonicotinonitrile, the IR and Raman spectra would be characterized by several key vibrational modes. The nitrile group (-C≡N) exhibits a strong and sharp absorption band in the IR spectrum, typically in the region of 2220-2240 cm⁻¹. mdpi.com The C-F stretching vibrations of the trifluoromethyl group are expected to be very strong in the IR spectrum, appearing in the region of 1100-1300 cm⁻¹. rsc.orgresearchgate.netscilit.comnih.gov The C-S stretching vibration of the trifluoromethylthio group is generally weaker and can be found in the range of 600-800 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring will be observed above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information. The nitrile stretch is also Raman active. The symmetric C-F stretching mode of the -CF₃ group often gives a strong Raman signal. The aromatic ring vibrations are also typically strong in the Raman spectrum.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Vibrational Mode |
| C-H (aromatic) | 3000 - 3100 | 3000 - 3100 | Stretching |
| C≡N (nitrile) | 2220 - 2240 (strong, sharp) | 2220 - 2240 | Stretching |
| C=C, C=N (aromatic ring) | 1400 - 1600 | 1400 - 1600 | Stretching |
| C-F (trifluoromethyl) | 1100 - 1300 (very strong) | 1100 - 1300 | Stretching |
| C-S | 600 - 800 | 600 - 800 | Stretching |
Table 3: Predicted Vibrational Spectroscopy Data for 3-(Trifluoromethylthio)isonicotinonitrile.
X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Structure
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique would provide precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the crystal lattice.
For 3-(Trifluoromethylthio)isonicotinonitrile, an X-ray crystal structure would reveal the planarity of the isonicotinonitrile ring and the orientation of the trifluoromethylthio group relative to the ring. The C-S-C bond angle and the conformation around the C-S bond would be determined. The trifluoromethyl group is expected to adopt a staggered conformation relative to the C-S bond. Intermolecular interactions, such as π-π stacking of the pyridine rings or dipole-dipole interactions involving the nitrile and trifluoromethylthio groups, would also be elucidated, providing insight into the crystal packing and solid-state properties of the compound. While no specific crystal structure for this molecule is reported, data from related heterocyclic sulfones and trifluoromethyl-substituted compounds can provide a basis for expected structural parameters. nih.govmdpi.com
| Parameter | Expected Value |
| Pyridine Ring | Planar |
| C-S Bond Length | ~1.80 Å |
| C-F Bond Length | ~1.33 Å |
| C≡N Bond Length | ~1.15 Å |
| C-S-C Bond Angle | ~100-105° |
| Intermolecular Interactions | π-π stacking, dipole-dipole |
Table 4: Predicted Solid-State Structural Parameters for 3-(Trifluoromethylthio)isonicotinonitrile from X-ray Diffraction Analysis.
Computational and Theoretical Chemistry of Trifluoromethylthio Pyridines
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of trifluoromethylthio-pyridines. nih.govaps.org DFT methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of practical interest. elixirpublishers.com
By solving approximations of the Schrödinger equation, DFT calculations can determine various molecular properties. For a molecule like 3-(Trifluoromethylthio)isonicotinonitrile, these calculations can predict optimized molecular geometries, including bond lengths and angles. For instance, studies on related pyridine (B92270) derivatives have used DFT at levels of theory like B3LYP/6-311++G(d,p) to obtain optimized structures. ijcce.ac.ir
Furthermore, DFT is used to calculate electronic properties that govern reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap (ΔEgap) provides a measure of the molecule's chemical reactivity and stability. ijcce.ac.ir For example, a smaller energy gap suggests higher reactivity.
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand bonding and charge distribution. NBO analysis can quantify the delocalization of electron density and hyperconjugative interactions, providing a more detailed picture of the electronic effects of the -SCF3 and nitrile groups on the pyridine ring. science.gov The electron-withdrawing nature of both the trifluoromethylthio and cyano groups is expected to significantly lower the energy of the LUMO, making the pyridine ring more susceptible to nucleophilic attack.
Theoretical calculations have also been employed to predict spectroscopic properties, such as FT-IR and NMR spectra, which can aid in the characterization of newly synthesized compounds. ijcce.ac.ir The calculated vibrational frequencies and chemical shifts often show good agreement with experimental data. science.gov
Table 1: Representative Data from DFT Calculations on Substituted Pyridines
| Calculated Property | Typical Information Obtained | Significance in Reactivity Analysis |
|---|---|---|
| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates the molecule's electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Maps of electrostatic potential on the electron density surface | Identifies sites for electrophilic and nucleophilic attack. |
Mechanistic Pathway Elucidation through Transition State Modeling
Understanding the mechanism of chemical reactions is fundamental to controlling their outcomes. Computational chemistry provides a virtual laboratory to explore reaction pathways and identify transition states (TS), which are the energy maxima along the reaction coordinate. nih.gov The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For reactions involving trifluoromethylthio-pyridines, such as nucleophilic aromatic substitution or functionalization of the pyridine ring, transition state modeling can be used to compare different possible mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows chemists to predict which pathway is kinetically and thermodynamically favored.
For example, in a hypothetical nucleophilic substitution on a trifluoromethylthio-substituted fluoropyridine, DFT calculations could be used to model the transition states for substitution at different positions on the ring. The calculated activation energies would reveal the most likely site of substitution. Studies on related systems have shown that such computational approaches can successfully predict reaction outcomes. rsc.org
The Intrinsic Reaction Coordinate (IRC) method is often used to confirm that a calculated transition state indeed connects the desired reactants and products. mdpi.com This ensures that the modeled pathway is a valid representation of the chemical transformation.
Prediction of Regioselectivity and Stereoselectivity in Functionalization Reactions
Many reactions can potentially yield multiple products, known as isomers. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. Stereoselectivity is the preference for the formation of one stereoisomer over another. Computational modeling is a powerful tool for predicting and explaining the regioselectivity and stereoselectivity of chemical reactions. mdpi.com
For trifluoromethylthio-pyridines, functionalization reactions such as C-H activation, halogenation, or coupling reactions can lead to various regioisomers. For instance, the trifluoromethylthiolation of pyridines can be directed to the C3 position under certain conditions. nih.govacs.org DFT calculations can be employed to model the transition states for reaction at each possible position on the pyridine ring. The position with the lowest activation energy will correspond to the major product, thus predicting the regioselectivity of the reaction. rsc.org
In a study on the [3+2] cycloaddition reactions, computational methods were used to evaluate the regiochemical aspects and the molecular mechanism. mdpi.com By analyzing the activation energies of different reaction channels, the preferred regioisomeric product could be predicted. mdpi.com This approach can be applied to reactions involving 3-(Trifluoromethylthio)isonicotinonitrile to predict how the presence of the -SCF3 and -CN groups directs the outcome of cycloaddition or other functionalization reactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying the properties of single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules and their interactions with their environment, such as solvent molecules or biological macromolecules. mdpi.comresearchgate.net
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. ucl.ac.ukucl.ac.uk This allows for the exploration of the conformational landscape of flexible molecules and the study of intermolecular interactions. For a molecule like 3-(Trifluoromethylthio)isonicotinonitrile, MD simulations can be used to study its conformational preferences, particularly the rotation around the C-S bond.
Furthermore, MD simulations can provide insights into how these molecules interact with solvents or at interfaces. mdpi.com By simulating the trifluoromethylthio-pyridine in a box of water or other solvent molecules, one can study the solvation structure and calculate properties such as the free energy of solvation. This is crucial for understanding the molecule's solubility and how the solvent might influence its reactivity.
In the context of drug design, MD simulations are used to study the binding of a ligand to its protein target. If 3-(Trifluoromethylthio)isonicotinonitrile were being investigated as a potential drug candidate, MD simulations could be used to model its interaction with the active site of a protein, providing information about the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals interactions) responsible for binding.
Synthetic Utility and Transformations Derived from 3 Trifluoromethylthio Isonicotinonitrile
Role as a Key Intermediate in Downstream Synthesis
3-(Trifluoromethylthio)isonicotinonitrile is a valuable building block for the synthesis of a variety of more complex molecules. Its utility stems from the presence of three distinct and reactive functional moieties: the trifluoromethylthio group, the pyridine (B92270) ring, and the nitrile group. Each of these can be selectively targeted to build molecular complexity. The electron-withdrawing nature of both the nitrile and the trifluoromethylthio groups activates the pyridine ring for certain transformations and influences the reactivity of the other functional groups.
The strategic positioning of these groups allows for a stepwise and controlled elaboration of the molecular framework. For instance, the nitrile group can be transformed into a variety of nitrogen-containing heterocycles, while the pyridine ring can undergo substitution reactions. This multifaceted reactivity makes 3-(Trifluoromethylthio)isonicotinonitrile a key starting material for the generation of libraries of compounds for screening in drug discovery and materials science.
Derivatization of the Pyridine Ring System
The pyridine ring in 3-(Trifluoromethylthio)isonicotinonitrile is electron-deficient due to the presence of the nitrogen atom and the electron-withdrawing nitrile and trifluoromethylthio substituents. This electronic nature dictates the types of reactions that can be effectively employed for its derivatization.
Nucleophilic Aromatic Substitution (SNAr): While the pyridine ring itself is not highly activated towards SNAr without a leaving group in an activated position (ortho or para to the ring nitrogen), the introduction of a suitable leaving group, such as a halogen, at the 2- or 6-position would render the molecule susceptible to displacement by a wide range of nucleophiles.
C-H Functionalization: Modern synthetic methods may allow for the direct functionalization of the C-H bonds of the pyridine ring. Palladium-catalyzed C-H activation/cross-coupling reactions, for example, could potentially be used to introduce aryl, alkyl, or other functional groups at the 2-, 5-, or 6-positions. The regioselectivity of such reactions would be influenced by the directing effects of the existing substituents.
N-Oxidation and Subsequent Reactions: The pyridine nitrogen can be oxidized to the corresponding N-oxide. This transformation alters the electronic properties of the ring, making the positions ortho and para to the nitrogen more susceptible to both electrophilic and nucleophilic attack. For instance, the N-oxide could be nitrated at the 2-position, and the nitro group subsequently displaced by a nucleophile.
Chemical Modifications of the Nitrile Functionality
The nitrile group is a versatile functional handle that can be converted into a wide array of other functionalities, significantly expanding the synthetic utility of 3-(Trifluoromethylthio)isonicotinonitrile. researchgate.netwikipedia.org
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(Trifluoromethylthio)isonicotinic acid, or the amide, 3-(Trifluoromethylthio)isonicotinamide. wikipedia.org These derivatives serve as precursors for further transformations, such as esterification or the formation of other amide derivatives.
Reduction: The nitrile group can be reduced to a primary amine, [3-(Trifluoromethylthio)pyridin-4-yl]methanamine, using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. wikipedia.org This amine can then be used in a variety of subsequent reactions, including reductive amination and amide bond formation. Partial reduction to the corresponding aldehyde is also possible under specific conditions, such as with diisobutylaluminium hydride (DIBAL-H).
Addition of Nucleophiles: Organometallic reagents, such as Grignard or organolithium reagents, can add to the nitrile to form, after hydrolysis, ketones. This provides a route to introduce new carbon-carbon bonds at the 4-position of the pyridine ring.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. For example, reaction with azides can yield tetrazoles, which are recognized as important pharmacophores in medicinal chemistry.
| Starting Material | Reagent(s) | Product | Transformation Type |
| 3-(Trifluoromethylthio)isonicotinonitrile | H₃O⁺ | 3-(Trifluoromethylthio)isonicotinic acid | Hydrolysis |
| 3-(Trifluoromethylthio)isonicotinonitrile | LiAlH₄ | [3-(Trifluoromethylthio)pyridin-4-yl]methanamine | Reduction |
| 3-(Trifluoromethylthio)isonicotinonitrile | RMgBr, then H₂O | 3-(Trifluoromethylthio)pyridin-4-ylmethanone | Nucleophilic Addition |
| 3-(Trifluoromethylthio)isonicotinonitrile | NaN₃ | 5-[3-(Trifluoromethylthio)pyridin-4-yl]-1H-tetrazole | Cycloaddition |
Transformations involving the Trifluoromethylthio Group
The trifluoromethylthio group is generally considered to be robust and stable to many reaction conditions. tcichemicals.com However, under specific conditions, it can undergo transformations.
Oxidation: The sulfur atom in the trifluoromethylthio group can be oxidized to the corresponding sulfoxide (B87167) and sulfone. These transformations can have a significant impact on the electronic and steric properties of the molecule, potentially modulating its biological activity. mke.org.hu
C-S Bond Cleavage: While challenging, cleavage of the C-S bond can be achieved under certain reductive or oxidative conditions, potentially leading to the formation of a thiol or other sulfur-containing functionalities. However, such transformations often require harsh conditions that may not be compatible with the other functional groups in the molecule.
Defluorinative Functionalization: Recent advances in synthetic methodology have demonstrated that the C-F bonds of a trifluoromethyl group can be selectively functionalized. researchgate.net It is conceivable that similar strategies could be developed for the trifluoromethylthio group, allowing for the stepwise replacement of fluorine atoms with other substituents.
| Starting Material | Reagent(s) | Product | Transformation Type |
| 3-(Trifluoromethylthio)isonicotinonitrile | m-CPBA (1 eq.) | 3-(Trifluoromethylsulfinyl)isonicotinonitrile | Oxidation |
| 3-(Trifluoromethylthio)isonicotinonitrile | m-CPBA (2 eq.) | 3-(Trifluoromethylsulfonyl)isonicotinonitrile | Oxidation |
Applications in Late-Stage Functionalization of Complex Molecules
Late-stage functionalization, the introduction of functional groups into a complex molecule at a late stage of its synthesis, is a powerful strategy in drug discovery. rsc.org The trifluoromethylthio group is a desirable moiety to introduce in this manner due to its beneficial effects on a molecule's pharmacological profile. researchgate.netrsc.org Reagents and building blocks that can deliver the -SCF3 group are therefore of high interest.
While 3-(Trifluoromethylthio)isonicotinonitrile itself is a pre-functionalized building block, the methodologies used for its synthesis could potentially be adapted for the late-stage trifluoromethylthiolation of complex pyridine-containing molecules. For example, methods involving the reaction of a pyridine thiol with a trifluoromethylating agent or the direct trifluoromethylthiolation of a pyridine C-H bond could be envisioned. The development of such methods would be highly valuable for the rapid generation of analog libraries of complex drug candidates.
Future Research Directions in Trifluoromethylthio Pyridines
Development of Eco-Friendly and Sustainable Synthetic Protocols
The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. Future research in the synthesis of trifluoromethylthio-pyridines will be heavily influenced by the principles of green chemistry, aiming to minimize environmental impact and enhance process safety.
A primary focus will be the development of synthetic routes that utilize renewable starting materials and environmentally benign solvents. Traditional methods often rely on petroleum-based feedstocks and chlorinated solvents. Future approaches may explore the use of bio-derived platform chemicals and greener solvent alternatives such as water, supercritical fluids, or biodegradable ionic liquids.
Moreover, energy efficiency is a critical aspect of sustainable synthesis. The adoption of alternative energy sources like microwave irradiation and ultrasonication has already shown promise in accelerating reaction times and improving yields in the synthesis of other heterocyclic compounds. nih.gov The application of these technologies to the trifluoromethylthiolation of pyridines could lead to more energy-efficient processes. For instance, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption.
Another key area is the reduction of waste through atom-economical reactions. Methodologies that proceed via C-H functionalization are particularly attractive as they avoid the pre-functionalization of starting materials, thus reducing the number of synthetic steps and the generation of stoichiometric byproducts. The development of catalytic cycles that minimize waste and allow for catalyst recycling will be a significant step towards more sustainable protocols.
Finally, the principles of circular economy will likely be integrated into synthetic strategies. This includes designing processes where byproducts can be repurposed and solvents can be efficiently recycled, contributing to a more sustainable life cycle for these valuable chemical entities.
Integration with Automated Synthesis and Continuous Flow Chemistry
The need for rapid synthesis and screening of large libraries of compounds in drug discovery has propelled the integration of automation and continuous flow chemistry into modern organic synthesis. These technologies offer significant advantages in terms of efficiency, reproducibility, safety, and scalability, making them highly relevant for the future synthesis of trifluoromethylthio-pyridines.
Automated synthesis platforms, including robotic systems, can perform a large number of reactions in parallel, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries. This is particularly beneficial for optimizing challenging trifluoromethylthiolation reactions and for exploring the structure-activity relationships of novel trifluoromethylthio-pyridine derivatives.
The integration of automated synthesis with continuous flow systems, often referred to as "self-optimizing" or "self-driving" laboratories, represents a significant frontier. In such systems, machine learning algorithms can analyze real-time reaction data to intelligently explore the reaction space and identify optimal conditions, accelerating the discovery of new synthetic routes for trifluoromethylthio-pyridines.
Exploration of Novel Catalytic Systems and Reagents
The development of novel catalysts and reagents is at the heart of advancing the synthesis of trifluoromethylthio-pyridines. Future research will focus on creating more efficient, selective, and environmentally friendly catalytic systems and trifluoromethylthiolating agents.
Novel Catalytic Systems:
Transition Metal Catalysis: While copper- and palladium-catalyzed reactions have been employed for trifluoromethylthiolation, there is a vast opportunity to explore other transition metals. Catalysts based on earth-abundant and less toxic metals like iron, nickel, and cobalt are of particular interest from a sustainability perspective. The design of novel ligands will be crucial to tune the reactivity and selectivity of these metal catalysts.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions. The development of new photoredox catalysts, including organic dyes and semiconductor materials, could open up new pathways for the trifluoromethylthiolation of pyridines via radical intermediates. researchgate.net
Electrocatalysis: Electrochemical synthesis offers a green and controlled method for generating reactive species. The use of electrochemistry to initiate trifluoromethylthiolation reactions could provide an alternative to traditional chemical oxidants and reductants, thereby reducing waste.
Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. The development of chiral organocatalysts could enable the enantioselective synthesis of trifluoromethylthio-pyridines, which is of great importance for pharmaceutical applications.
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under mild, aqueous conditions. While currently limited, the exploration of engineered enzymes for the trifluoromethylthiolation of pyridines represents a long-term and highly sustainable research direction.
Novel Reagents:
The design of new trifluoromethylthiolating reagents is critical for improving reaction efficiency and safety. A significant advancement has been the development of shelf-stable, electrophilic reagents such as N-trifluoromethylthiosaccharin and N-trifluoromethylthiodibenzenesulfonimide, which are more reactive and have a broader substrate scope than earlier reagents. researchgate.netresearchgate.net Future research will likely focus on developing even more reactive and selective reagents, as well as novel nucleophilic and radical sources of the SCF3 group. The development of reagents that are more economical and derived from sustainable sources will also be a key objective.
| Reagent Type | Examples | Key Features |
| Electrophilic | N-trifluoromethylthiosaccharin, N-trifluoromethylthiodibenzenesulfonimide, Trifluoromethanesulfenates | Shelf-stable, highly reactive, broad substrate scope |
| Nucleophilic | (bpy)CuSCF3, AgSCF3 | Used in transition metal-catalyzed cross-coupling reactions |
| Radical Precursors | Langlois' reagent (CF3SO2Na) | Used in photoredox and radical-mediated reactions |
Expanding the Scope of Site-Selective Functionalization
Controlling the position of the trifluoromethylthio group on the pyridine (B92270) ring is crucial for fine-tuning the properties of the resulting molecules. The electronic nature of the pyridine ring often directs functionalization to the C2 and C4 positions. Therefore, a major challenge and a significant area for future research is the development of methods for the selective functionalization of the C3 and C5 positions.
Several strategies are being explored to achieve site-selectivity:
Directing Groups: The use of a directing group, which temporarily coordinates to a catalyst and directs the reaction to a specific C-H bond, is a powerful strategy. Future research will focus on developing new directing groups that are easily installed and removed, and that can direct trifluoromethylthiolation to all positions of the pyridine ring.
Catalyst Control: The design of catalysts with specific steric and electronic properties can influence the regioselectivity of a reaction. By tailoring the ligand environment around a metal center, it may be possible to favor functionalization at a desired position.
Substrate Activation: Modifying the electronic properties of the pyridine substrate can also influence the site of functionalization. For example, a borane-catalyzed hydroboration of pyridines has been shown to generate nucleophilic dihydropyridine (B1217469) intermediates that can then react with electrophilic trifluoromethylthiolating reagents at the C3 position. researchgate.netrsc.orggithub.com Further exploration of such dearomatization-rearomatization strategies is a promising avenue for achieving unconventional regioselectivity.
C-H Activation/Functionalization: The direct functionalization of C-H bonds is a highly atom-economical approach. Developing catalytic systems that can selectively activate a specific C-H bond on the pyridine ring for trifluoromethylthiolation is a key goal. This will require a deep understanding of the reaction mechanisms and the factors that govern C-H bond reactivity.
| Strategy | Description | Example Application |
| Directing Groups | A functional group on the substrate directs the catalyst to a specific C-H bond. | Ortho-functionalization of a pyridine derivative. |
| Catalyst Control | The steric and electronic properties of the catalyst influence the site of reaction. | Ligand-controlled regioselectivity in cross-coupling reactions. |
| Substrate Activation | The pyridine ring is temporarily modified to alter its reactivity and direct functionalization. | Borane-catalyzed hydroboration for C3-functionalization. |
| C-H Activation | A catalyst directly cleaves a C-H bond, which is then functionalized. | Direct arylation or alkylation of pyridine C-H bonds. |
Synergistic Approaches Combining Experimental and Computational Methods
The synergy between experimental and computational chemistry is becoming increasingly vital for accelerating the discovery and optimization of new synthetic methods. In the context of trifluoromethylthio-pyridines, this collaboration will play a crucial role in several areas.
Computational tools, such as Density Functional Theory (DFT), can be used to:
Elucidate Reaction Mechanisms: By modeling the reaction pathways and transition states, computational chemistry can provide valuable insights into how a reaction proceeds. This understanding can guide the design of more efficient catalysts and the optimization of reaction conditions.
Predict Regioselectivity: Computational models can be used to predict the most likely site of functionalization on a pyridine ring based on its electronic and steric properties. This predictive power can help experimentalists to target specific isomers and avoid tedious trial-and-error experimentation. For instance, machine learning models are being developed to predict the site selectivity of C-H functionalization reactions with high accuracy. researchgate.netrsc.orgmit.edu
Design Novel Catalysts and Reagents: In silico design allows for the virtual screening of large numbers of potential catalysts and reagents before they are synthesized in the lab. This can significantly accelerate the discovery of new and improved synthetic tools.
The integration of computational predictions with high-throughput experimental screening will create a powerful feedback loop. Computational models can guide the design of experiments, and the experimental data can then be used to refine and improve the predictive accuracy of the models. This iterative process of "design-build-test-learn" will be instrumental in overcoming the challenges associated with the synthesis of complex trifluoromethylthio-pyridines and in accelerating the discovery of new molecules with desired properties.
Q & A
Q. What are the recommended synthetic routes for 3-(trifluoromethylthio)isonicotinonitrile, and how do reaction conditions influence yield?
The compound can be synthesized via copper-mediated trifluoromethylthiolation of isonicotinonitrile derivatives. Key steps include using α-bromo carbonyl precursors and a copper catalyst to facilitate SCF3 group incorporation, as demonstrated in transition metal-mediated reactions . Reaction temperature (typically 60–80°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of reagents (e.g., CuI as a catalyst) critically impact yield optimization. Lower temperatures (<50°C) may reduce side reactions but slow kinetics, while excess trifluoromethylthiolating agents (e.g., AgSCF3) can improve conversion rates .
Q. How should researchers characterize the structure and purity of 3-(trifluoromethylthio)isonicotinonitrile?
Use a combination of 1H/13C NMR (to confirm nitrile and SCF3 group positions), FT-IR (C≡N stretch ~2220 cm⁻¹; C-S-CF3 stretches ~700–750 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular formula validation. Purity can be assessed via HPLC with a C18 column (methanol/water mobile phase) or GC-MS for volatile derivatives . X-ray crystallography is recommended for unambiguous structural confirmation if crystalline solids are obtained .
Q. What safety protocols are essential when handling 3-(trifluoromethylthio)isonicotinonitrile?
The compound’s nitrile group poses acute toxicity risks (e.g., cyanide release upon degradation). Use fume hoods , nitrile gloves, and eye protection. Avoid skin contact due to potential irritation (H315/H319 hazard codes) . Storage should be in airtight containers at 2–8°C to prevent hydrolysis. Toxicity data gaps exist for reproductive effects, so adhere to ALARA (As Low As Reasonably Achievable) principles .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in trifluoromethylthio group formation pathways?
Conflicting mechanisms (e.g., radical vs. ionic pathways) can be investigated using isotopic labeling (18F/19F) and DFT calculations to track intermediates. For example, reveals that SCF3 formation from difluorocarbene involves fluoride displacement and copper coordination, overriding prior assumptions about direct carbene-sulfur coupling. Kinetic studies (e.g., variable-temperature NMR) and trapping experiments (e.g., with TEMPO for radicals) can further clarify pathways .
Q. What computational methods predict the reactivity of 3-(trifluoromethylthio)isonicotinonitrile in drug discovery?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to biological targets like enzymes or receptors. Tools like CSConv2d (a 2D convolutional neural network) can predict pharmacological activity by analyzing structural motifs and electronic properties (e.g., nitrile’s electron-withdrawing effect) . Pair these with QSAR models to correlate substituent effects (e.g., SCF3’s lipophilicity) with bioactivity .
Q. How can researchers address discrepancies in spectroscopic data for derivatives of this compound?
Conflicting NMR or IR signals may arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to test solvent dependency. For ambiguous peaks, employ 2D NMR techniques (HSQC, HMBC) to resolve coupling networks. Cross-validate with computational NMR shifts (GIAO method at B3LYP/6-311+G(d,p) level) .
Q. What strategies optimize the thermal stability of 3-(trifluoromethylthio)isonicotinonitrile in high-temperature reactions?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds (e.g., >150°C). Stabilize the compound using additives like radical inhibitors (BHT) or Lewis acids (ZnCl2) to mitigate degradation. ’s phase-change data (enthalpy of fusion/vaporization) provides benchmarks for thermal behavior .
Q. How does the SCF3 group influence the compound’s biological activity in vitro?
The SCF3 moiety enhances membrane permeability and metabolic stability. Evaluate via cell viability assays (MTT) and CYP450 inhibition studies . Compare with analogs (e.g., SCH3 or OCF3) to isolate the trifluoromethylthio effect. ’s chromone derivatives demonstrate SCF3’s role in improving IC50 values against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
